Norclobazam

Übersicht

Beschreibung

Nor-clobazam: is a metabolite of clobazam, a 1,5-benzodiazepine derivative. Clobazam is primarily used as an anticonvulsant and anxiolytic medication.

Wissenschaftliche Forschungsanwendungen

Chemie: : Norclobazam wird in der analytischen Chemie zur Entwicklung von Hochleistungsflüssigchromatographie (HPLC)-Methoden zur Quantifizierung von Benzodiazepinen in biologischen Proben verwendet .

Biologie: : In der biologischen Forschung wird this compound auf seine Pharmakokinetik und Pharmakodynamik untersucht, insbesondere seine Wechselwirkung mit GABA-A-Rezeptoren .

Medizin: : this compound wird im klinischen Umfeld zur Überwachung der therapeutischen Medikamentenspiegel bei Patienten verwendet, die mit Clobazam behandelt werden. Es wird auch auf seine potenzielle Verwendung bei der Behandlung refraktärer Epilepsie untersucht .

Industrie: : Die Pharmaindustrie nutzt this compound bei der Entwicklung neuer Formulierungen und Verabreichungsmethoden für Benzodiazepin-Medikamente .

Wirkmechanismus

This compound übt seine Wirkungen aus, indem es die GABAerge Neurotransmission verstärkt. Es bindet an die Benzodiazepin-Stelle am GABA-A-Rezeptor, verstärkt die inhibitorische Wirkung von GABA und führt zu einer erhöhten Chlorid-Leitfähigkeit in Neuronen. Dies führt zu einer neuronalen Hyperpolarisierung und einer Verringerung der neuronalen Feuerrate .

Wirkmechanismus

Target of Action

Norclobazam, also known as N-Desmethylclobazam, is a major active metabolite of the antiepileptic drug Clobazam . The primary target of this compound is the GABA A receptor in the brain . This receptor plays a crucial role in inhibitory neurotransmission, which helps to reduce neuronal excitability .

Mode of Action

This compound exerts its effects by binding to the α2 subunit of the GABA A receptor . This binding enhances the effect of the neurotransmitter GABA, leading to an increase in inhibitory signal . This ultimately results in the hyperpolarization of the neuron, which increases the action potential threshold, thereby reducing the frequency of action potentials .

Biochemical Pathways

The action of this compound primarily affects the GABAergic neurotransmission pathway . By potentiating the effect of GABA, this compound increases inhibitory neurotransmission, which can help to control excessive neuronal activity, such as that seen in seizures .

Pharmacokinetics

This compound is the active metabolite of Clobazam, and its pharmacokinetics have been studied in comparison with Clobazam . The metabolism of Clobazam to this compound primarily involves the enzyme CYP3A4 , and to a lesser extent CYP2C19 and CYP2B6 . Genetic variation in CYP2C19 can affect this compound metabolism, impacting both treatment outcome and experience of side effects .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the reduction of neuronal excitability. By enhancing inhibitory neurotransmission, this compound can help to control the excessive neuronal activity that is characteristic of conditions like epilepsy .

Action Environment

Environmental factors such as the presence of other drugs can influence the action, efficacy, and stability of this compound. For example, other drugs that are metabolized by the same enzymes (CYP3A4, CYP2C19, and CYP2B6) could potentially interact with this compound, affecting its metabolism and thereby its efficacy and side effect profile . Therefore, the patient’s medication regimen should be carefully considered when this compound is prescribed.

Biochemische Analyse

Biochemical Properties

Norclobazam interacts with several enzymes and proteins. The main enzyme involved in the process of N-demethylation of clobazam to form this compound is CYP3A4 and to a lesser extent CYP2C19 and CYP2B6 . This compound itself is also metabolized via hydroxylation, primarily by CYP2C19 .

Cellular Effects

This compound exerts its effects by binding to postsynaptic GABA A receptors in the brain, ultimately causing hyperpolarization of the neuron to create an inhibitory signal . This hyperpolarization increases the action potential threshold, thereby reducing the frequency of action potentials and the likelihood of seizures .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the interface of the α2 and γ2-subunit of the GABA A receptor . It enhances GABAergic neurotransmission by positive allosteric modulation of GABA receptors .

Metabolic Pathways

This compound is predominantly metabolized by CYP2C19 but can also be hydroxylated by CYP2C18 . The demethylation of 4’-hydroxyclobazam is carried out by CYP2C9, CYP2B6, and CYP3A4 .

Transport and Distribution

This compound is lipophilic and distributes rapidly throughout the body . The apparent volume of distribution at steady state was approximately 100 L .

Subcellular Localization

Given its mechanism of action, it is likely that this compound localizes to the postsynaptic region of neurons where GABA A receptors are located .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: : Die Synthese von Clobazam beinhaltet die Reaktion von Chlordiophenylamin mit Nitrobenzol unter bestimmten Bedingungen, um die Benzodiazepin-Kernstruktur zu bilden . Die Herstellung von Norclobazam folgt dem Stoffwechselweg, bei dem Clobazam in der Leber einer Demethylierung unterzogen wird, die hauptsächlich durch Cytochrom-P450-Enzyme vermittelt wird .

Industrielle Produktionsverfahren: : Die industrielle Produktion von Clobazam und seinen Metaboliten beinhaltet eine chemische Großsynthese gefolgt von Reinigungsprozessen. Der Produktionsprozess umfasst die Verwendung verschiedener Hilfsstoffe, um das endgültige pharmazeutische Produkt zu formulieren .

Chemische Reaktionsanalyse

Arten von Reaktionen: : this compound unterliegt verschiedenen chemischen Reaktionen, darunter Oxidation, Reduktion und Substitution.

Häufige Reagenzien und Bedingungen: : Die Demethylierung von Clobazam zur Bildung von this compound beinhaltet Enzyme wie CYP2C19 und CYP3A4 . Andere Reaktionen können Reagenzien wie Hexan, Dichlormethan und Acetonitril für die Extraktion und Reinigung umfassen .

Hauptprodukte: : Das Hauptprodukt des Clobazam-Stoffwechsels ist this compound, das antikonvulsive Eigenschaften behält .

Analyse Chemischer Reaktionen

Types of Reactions: : Nor-clobazam undergoes several chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions: : The demethylation of clobazam to form nor-clobazam involves enzymes such as CYP2C19 and CYP3A4 . Other reactions may involve reagents like hexane, dichloromethane, and acetonitrile for extraction and purification .

Major Products: : The primary product of clobazam metabolism is nor-clobazam, which retains anticonvulsant properties .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen: : Norclobazam ähnelt anderen Benzodiazepinen wie Clonazepam, Diazepam, Lorazepam und Midazolam .

Einzigartigkeit: : Im Gegensatz zu anderen Benzodiazepinen hat this compound eine höhere Affinität für die α2-Untereinheit des GABA-A-Rezeptors, was zu weniger sedativen Wirkungen und einem besseren Nebenwirkungsprofil führen kann . Darüber hinaus ist this compound ein partieller Agonist am GABA-A-Rezeptor, was zu seinen einzigartigen pharmakologischen Eigenschaften beitragen kann .

Biologische Aktivität

Norclobazam, also known as N-desmethylclobazam, is an active metabolite of clobazam, a medication primarily used as an anticonvulsant and anxiolytic. Understanding the biological activity of this compound is crucial for evaluating its therapeutic potential and safety profile. This article delves into its pharmacodynamics, pharmacokinetics, and clinical implications based on diverse research findings.

Pharmacodynamics

This compound exhibits its biological activity primarily through its interaction with the GABA receptor, similar to clobazam. It acts as a positive allosteric modulator at the benzodiazepine site of the GABA receptor, enhancing GABAergic neurotransmission. This mechanism leads to increased chloride ion influx and hyperpolarization of neurons, which contributes to its anticonvulsant and anxiolytic effects.

- Binding Affinity : this compound has a higher affinity for the α2 subunit of the GABA receptor compared to the α1 subunit, which may account for its specific therapeutic effects .

- Potency : Estimates suggest that this compound's potency relative to clobazam ranges from 1/5 to equal potency .

Pharmacokinetics

This compound is formed through the metabolism of clobazam primarily via N-demethylation, catalyzed by cytochrome P450 enzymes (CYP3A4 and CYP2C19). The pharmacokinetic profile reveals that:

- Metabolism : Approximately 2% of the administered dose is excreted unchanged in urine, while the majority is metabolized to this compound and other metabolites .

- Plasma Concentrations : At therapeutic doses, plasma concentrations of this compound are 3-5 times higher than those of clobazam .

Anticonvulsant Efficacy

Clinical studies have demonstrated that this compound possesses significant anticonvulsant properties. A study involving patients with refractory epilepsy showed that treatment with clobazam (and consequently this compound) resulted in a notable reduction in seizure frequency:

| Study | Population | Treatment | Outcome |

|---|---|---|---|

| 100 patients with refractory epilepsy | Clobazam (20-80 mg/day) | 50% reduction in seizures in 40% of patients |

Safety Profile

The safety profile of this compound has been investigated in various studies. Notably:

- In long-term animal studies, administration of clobazam led to tumorigenesis in rats; however, this compound was negative for genotoxicity .

- A fertility study indicated adverse effects at high doses, with no significant impact observed at lower doses corresponding to human therapeutic levels .

Case Studies

Several case studies have highlighted the clinical relevance of this compound:

- Case Study 1 : A patient with treatment-resistant epilepsy experienced a significant decrease in seizure frequency after switching from traditional antiepileptic drugs to a regimen including clobazam.

- Case Study 2 : In a pediatric population, clobazam was effective in managing seizures associated with Lennox-Gastaut syndrome, with improvements noted in behavioral symptoms.

Eigenschaften

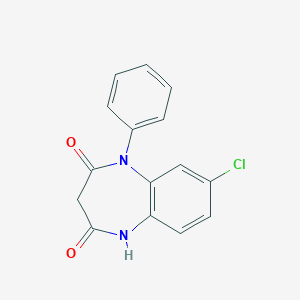

IUPAC Name |

7-chloro-5-phenyl-1H-1,5-benzodiazepine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11ClN2O2/c16-10-6-7-12-13(8-10)18(11-4-2-1-3-5-11)15(20)9-14(19)17-12/h1-8H,9H2,(H,17,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRTVVRIFVKKTJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NC2=C(C=C(C=C2)Cl)N(C1=O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40176859 | |

| Record name | N-Desmethylclobazam | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40176859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22316-55-8 | |

| Record name | Desmethylclobazam | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22316-55-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Desmethylclobazam | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022316558 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Norclobazam | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB17092 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | N-Desmethylclobazam | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40176859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 8-chloro-1-phenyl-1H-1,5-benzodiazepine-2,4(3H,5H)-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.811 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-Desmethylclobazam | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MZ4L647O2H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | norclobazam | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0060970 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.